
7-Chloro-1-indanone
Overview
Description
7-Chloro-1-indanone: is a chemical compound belonging to the class of indanones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom at the 7th position of the indanone structure imparts unique chemical properties to this compound. Indanones and their derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and chlorination. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advancements in green chemistry have led to the development of more environmentally friendly methods, such as microwave-assisted synthesis and high-intensity ultrasound techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indanones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-1-indanone has demonstrated significant potential in medicinal applications:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, promoting apoptosis through mitochondrial pathways . This makes it a candidate for developing new anticancer drugs.
- Neuroprotective Effects: Certain derivatives have shown promise in inhibiting cholinesterases and preventing amyloid-beta aggregation, suggesting potential applications in treating Alzheimer's disease .
- Antimicrobial Properties: In vitro studies reveal that this compound effectively inhibits the growth of several bacterial strains, highlighting its potential as an antimicrobial agent .
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing various biologically active compounds:
- Topoisomerase Inhibitors: It is used to synthesize tetracyclic quinoline and quinoxaline carboxamides, which are crucial in cancer therapy due to their role in inhibiting DNA replication and repair processes .
- Receptor Modulators: The compound and its derivatives are studied for their ability to modulate receptor activity in cellular signaling pathways, making them valuable in biological research .
Industrial Applications
In the industrial sector, this compound finds applications in producing specialty chemicals:
- Dyes and Pigments: It is utilized in the synthesis of dyes and pigments with specific properties.
- Polymers: The compound contributes to developing polymers used in various materials .
Case Studies
Several studies have explored the therapeutic applications of this compound:
- Cancer Research : A study demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent through mitochondrial pathways.
- Neuroprotective Effects : Research indicated that certain derivatives inhibit cholinesterases relevant to Alzheimer's disease treatment .
- Antimicrobial Activity : In vitro studies showed effective inhibition of bacterial strains, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 7-Chloro-1-indanone varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, this compound can bind to the active site of an enzyme, preventing its normal function and thereby modulating metabolic pathways. In receptor modulation, the compound can bind to receptors on cell membranes, altering cellular signaling and physiological responses .
Comparison with Similar Compounds
5-Chloro-1-indanone: Similar in structure but with the chlorine atom at the 5th position.
1-Indanone: Lacks the chlorine substituent, resulting in different chemical properties and applications.
7-Bromo-1-indanone: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Uniqueness: 7-Chloro-1-indanone is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This compound’s distinct properties make it valuable in various research and industrial applications, setting it apart from other indanone derivatives .
Biological Activity
7-Chloro-1-indanone is a chemical compound that belongs to the indanone class, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom at the 7th position significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interactions with various biomolecules, which may include enzyme inhibition and modulation of receptor activity. This compound has been shown to affect multiple biochemical pathways, leading to a broad spectrum of pharmacological effects:
- Antiviral Activity : Exhibits potential against viral pathogens.
- Anti-inflammatory Effects : Reduces inflammation through modulation of inflammatory mediators.
- Analgesic Properties : Provides pain relief by acting on pain pathways.
- Antimalarial and Antibacterial Activities : Inhibits the growth of malaria parasites and bacteria.
- Anticancer Potential : Demonstrates efficacy in inhibiting the proliferation of cancer cells .
Biological Activities
Research has highlighted various biological activities associated with this compound and its derivatives. A summary of significant findings is presented in the table below:
Case Studies
Several studies have explored the therapeutic applications of this compound:
- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compounds were found to induce apoptosis via mitochondrial pathways .
- Neuroprotective Effects : Research has indicated that certain derivatives may inhibit cholinesterases and prevent amyloid-beta aggregation, suggesting potential applications in Alzheimer's disease treatment .
- Antimicrobial Activity : In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, highlighting its potential as an antimicrobial agent .
The compound's biochemical properties further enhance its utility in drug development:
- Synthesis Pathways : It serves as a precursor for synthesizing other biologically active compounds, including topoisomerase inhibitors, which are crucial in cancer therapy .
- Enzyme Interactions : this compound has been shown to interact with various enzymes, potentially altering their activity and influencing metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-1-indanone, and how can researchers validate product purity?
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Prioritize H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ ~200 ppm in C NMR). IR spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 168 (M⁺) and fragments indicative of Cl loss . Cross-validate with X-ray crystallography if single crystals are obtainable. For reproducibility, document solvent effects and instrument calibration protocols .
Advanced Research Questions
Q. How can researchers design experiments to probe the reactivity of this compound under diverse catalytic conditions?
- Methodological Answer : Use a fractional factorial design to test variables (catalyst type, temperature, solvent polarity). For example, screen palladium, copper, and organocatalysts in cross-coupling reactions. Monitor reaction progress via in-situ FTIR or LC-MS. Include control experiments (e.g., catalyst-free conditions) to distinguish thermal vs. catalytic pathways. Optimize using response surface methodology (RSM) to model yield vs. parameters . Validate reproducibility through triplicate trials and statistical analysis (ANOVA, p < 0.05).
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct systematic meta-analysis of primary literature to identify variability in assay conditions (e.g., cell lines, dosage regimes). Replicate key studies under standardized protocols, controlling for solvent effects (DMSO vs. aqueous buffers) and endpoint measurements (IC₅₀ vs. EC₅₀). Use triangulation: combine in vitro, in silico (molecular docking), and in vivo data to assess consistency. For disputed mechanisms, employ isotopic labeling or knock-out models to isolate pathways . Publish negative results to reduce publication bias.
Q. How should researchers address stability challenges in this compound during long-term storage?
- Methodological Answer : Perform accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) using HPLC to track degradation products (e.g., dechlorinated byproducts). Test inert atmospheres (N₂) and light-protected vials. Characterize degradation kinetics via Arrhenius plots to predict shelf life. For hygroscopic samples, use Karl Fischer titration to correlate moisture uptake with decomposition rates .
Q. Methodological Best Practices
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding variables .
- Experimental Reproducibility : Document raw data, instrument settings, and environmental conditions in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) .
- Literature Evaluation : Differentiate primary (e.g., synthesis protocols ) from secondary sources (reviews). Cross-check CAS registry data (14548-38-0 for this compound) against authoritative databases .
Properties
IUPAC Name |
7-chloro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFZQNGHYQYLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458995 | |
Record name | 7-CHLORO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-25-6 | |
Record name | 7-Chloro-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34911-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-CHLORO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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